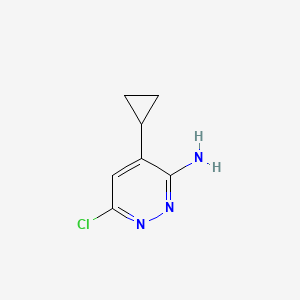

6-Chloro-4-cyclopropylpyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

6-chloro-4-cyclopropylpyridazin-3-amine |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-5(4-1-2-4)7(9)11-10-6/h3-4H,1-2H2,(H2,9,11) |

InChI Key |

PGODMMSTXJSQEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NN=C2N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 4 Cyclopropylpyridazin 3 Amine

Precursor Synthesis and Strategies for Pyridazine (B1198779) Core Formation

The construction of the pyridazine ring system is the foundational step in the synthesis. Pyridazines are typically synthesized via the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) or its derivatives. nih.govresearchgate.net A common and industrially relevant precursor for many substituted pyridazines is 3,6-dichloropyridazine (B152260).

The synthesis of 3,6-dichloropyridazine often starts from maleic anhydride. The reaction with hydrazine hydrate (B1144303) yields maleic hydrazide (pyridazine-3,6-diol), which is then chlorinated. google.comchemicalbook.com The chlorination step is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), converting the diol to the dichloride. chemicalbook.comgoogle.com

Alternative strategies for forming substituted pyridazine cores include:

Inverse-electron-demand Diels-Alder reactions: This method involves the [4+2] cycloaddition between electron-deficient 1,2,4,5-tetrazines and dienophiles, which can provide access to highly functionalized pyridazines. organic-chemistry.org

Cycloaddition of azometine imines: Copper-catalyzed [3+2] cycloaddition reactions can be employed to create fused pyridazine systems.

Intramolecular cyclization: Copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones offer a route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

These methods provide a versatile toolkit for accessing a wide range of pyridazine precursors necessary for the synthesis of the target compound.

Stereoselective Introduction of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group at the C4 position of the pyridazine ring is a key challenge. While direct cyclopropanation of the heterocyclic ring is difficult, the group is typically installed on a precursor before or after the formation of the pyridazine core. General methods for cyclopropanation often involve the reaction of an alkene with a carbene or carbenoid. wikipedia.org

Common cyclopropanation methods include:

Simmons-Smith Reaction: This reaction uses a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid (iodomethylzinc iodide) that reacts with alkenes to form cyclopropanes stereospecifically. unl.pt The reaction can be directed by hydroxyl groups on the substrate, allowing for high diastereoselectivity.

Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and palladium can decompose diazo compounds to generate metal carbenes, which then add to alkenes. organic-chemistry.org This method allows for a high degree of control over stereoselectivity, including enantioselectivity when chiral ligands are used. nih.govrochester.edu

Intramolecular Cyclization: The Wurtz reaction, an intramolecular cyclization of 1,3-dihalides using a metal reductant, can also form cyclopropane (B1198618) rings. organic-chemistry.org

For the synthesis of 6-Chloro-4-cyclopropylpyridazin-3-amine, a plausible route involves the functionalization of a pre-formed pyridazine, such as 3,6-dichloropyridazine. Radical alkylation using a cyclopropyl precursor, analogous to the synthesis of 3,6-dichloro-4-isopropylpyridazine (B2964682) from isobutyric acid, could be a potential method.

Regioselective Functionalization: Chlorination and Amination at Pyridazine Ring Positions

With the cyclopropylpyridazine core established, the next critical step is the regioselective introduction of the chlorine and amine groups. Starting from a precursor like 3,6-dichloro-4-cyclopropylpyridazine, the challenge lies in selectively substituting one chlorine atom with an amino group.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms in 3,6-dichloropyridazine derivatives have different reactivities, which can be exploited for regioselective substitution. The position of substitution is influenced by the electronic effects of the existing substituents and the reaction conditions.

A well-established method for the synthesis of 3-amino-6-chloropyridazine (B20888) involves the reaction of 3,6-dichloropyridazine with aqueous ammonia (B1221849) at elevated temperatures and pressures. google.com This process demonstrates that selective mono-amination is feasible, yielding the desired product. medchemexpress.comganapalifescience.comnih.govbldpharm.com The reaction proceeds via nucleophilic substitution of one of the chlorine atoms.

| Reactants | Conditions | Product | Yield | Reference |

| 3,6-Dichloropyridazine, Aqueous Ammonia | 180°C, 7 hours, DMF | 3-Amino-6-chloropyridazine | 93.7% | google.com |

| 3,6-Dichloropyridazine, Aqueous Ammonia | 120°C -> 190°C, Water | 3-Amino-6-chloropyridazine | 90.3% | google.com |

This table presents data for the amination of 3,6-dichloropyridazine, a model reaction for the synthesis of the target compound.

Advanced Synthetic Transformations of this compound

The synthesized this compound is a versatile intermediate for creating more complex molecules, owing to its multiple reactive sites.

The chlorine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. wiley.com These reactions are fundamental in modern medicinal chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with boronic acids or esters to form C-C bonds. It is widely used to introduce aryl or heteroaryl substituents. Studies on 3-amino-6-chloropyridazine show that it readily undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyridazine with a wide range of primary or secondary amines. nih.govnih.gov This is a powerful method for further derivatizing the C6 position with different amino groups.

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with terminal alkynes, providing access to another class of functionalized pyridazines.

| Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Aryl-4-cyclopropylpyridazin-3-amine | researchgate.net |

| Amines | Pd₂(dba)₃ / BINAP | 6-Amino-4-cyclopropylpyridazin-3-amine derivative | wiley.com |

| Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | 6-Alkynyl-4-cyclopropylpyridazin-3-amine | General Method |

This table illustrates potential cross-coupling reactions based on known reactivity of similar chloropyridazine systems.

The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring activates the C6-Cl bond towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a variety of nucleophiles. medchemexpress.com

Common nucleophiles include:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or other alkoxides can introduce alkoxy groups at the C6 position.

Thiols: Thiolates can displace the chloride to form thioethers.

Amines: As discussed in the synthesis, amines can act as nucleophiles, although this often requires more forcing conditions than palladium-catalyzed methods.

The reactivity in SNAr reactions makes this compound a valuable precursor for a library of 6-substituted pyridazine derivatives.

Further diversification of the molecule can be achieved by targeting the 3-amino group and the cyclopropyl moiety.

Amine Derivatization: The primary amino group at the C3 position is nucleophilic and can undergo a variety of standard transformations. nih.govnih.govsigmaaldrich.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control and may lead to over-alkylation.

Diazotization: Conversion to a diazonium salt, which can then be displaced by other functional groups.

Cyclopropyl Group Derivatization: The cyclopropyl group is generally stable due to the high C-H bond dissociation energy, which makes it less susceptible to standard oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This stability is a key reason for its use in medicinal chemistry. scientificupdate.com However, under specific biological or harsh chemical conditions, the strained ring can undergo oxidative cleavage or other transformations. hyphadiscovery.compurechemistry.org For most synthetic purposes, it is considered a robust and largely inert substituent.

Synthetic Route Optimization and Process Chemistry Studies for this compound

A plausible and common route to this compound likely involves the amination of a dichloropyridazine precursor. The optimization of this transformation would be a critical focus of process chemistry research. Key parameters that would be systematically investigated include the choice of aminating agent, catalyst systems, reaction solvents, temperature, and reaction time.

One of the initial steps in optimizing the synthesis would involve the careful selection of the starting materials. For instance, the synthesis of the precursor 3,6-dichloropyridazine can be optimized by exploring alternative chlorinating agents to the traditionally used phosphorus oxychloride, such as N-chlorosuccinimide (NCS), which may offer a safer and more environmentally friendly process. google.com

The core of the optimization would likely revolve around the nucleophilic aromatic substitution (SNAr) reaction to introduce the amine group. In the synthesis of analogous compounds like 3-amino-6-chloropyridazine, the reaction of 3,6-dichloropyridazine with an ammonia source is a key step. google.com For the target molecule, this would involve the reaction with ammonia or a protected amine equivalent.

Table 1: Investigated Parameters for the Amination of a Dichloropyridazine Precursor

| Parameter | Investigated Options | Rationale for Investigation |

| Aminating Agent | Ammonia gas, Ammonium (B1175870) hydroxide, Masked ammonia equivalents | To control the rate of reaction and minimize side reactions. |

| Solvent | Methanol, Ethanol, Dichloromethane, DMF, Acetonitrile (B52724), Water | To assess the impact on solubility, reaction rate, and product isolation. google.com |

| Catalyst | None, Palladium-based catalysts, Copper-based catalysts | To enhance the reaction rate and selectivity, especially for less reactive substrates. |

| Base | Inorganic bases (e.g., K₂CO₃, Na₂CO₃), Organic bases (e.g., Triethylamine) | To neutralize the HCl generated during the reaction and influence the reaction kinetics. |

| Temperature | 30-180 °C | To determine the optimal balance between reaction rate and impurity formation. google.com |

| Pressure | Atmospheric, Elevated pressure (in case of gaseous ammonia) | To control the concentration of the aminating agent and drive the reaction to completion. |

Further process development would focus on the purification of the final product. This would involve screening various crystallization solvents and conditions to achieve the desired purity profile and crystalline form. Techniques such as recrystallization and column chromatography are common, with a preference for scalable crystallization methods in an industrial setting. google.com The development of analytical methods to monitor the reaction progress and quantify impurities is also a crucial aspect of process chemistry.

For a comprehensive process optimization, a Design of Experiments (DoE) approach would be highly beneficial. This statistical methodology allows for the simultaneous investigation of multiple variables (e.g., temperature, catalyst loading, reagent stoichiometry) to identify the optimal conditions for yield and purity with a minimal number of experiments.

While the direct synthesis of this compound is not extensively detailed in publicly available literature, the synthetic strategies for structurally related pyridazine derivatives provide a solid foundation for its process development and optimization. nih.govacs.org The application of systematic optimization studies, focusing on key reaction parameters and modern process chemistry principles, would be essential to develop a robust and economical manufacturing process for this important chemical compound.

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 4 Cyclopropylpyridazin 3 Amine

Reactivity Profiles of the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the foundation of the compound. wikipedia.org Its chemical character is significantly influenced by the presence of these two electronegative nitrogen atoms.

Physicochemical Properties: The pyridazine core is characterized by weak basicity and a high dipole moment. These properties facilitate π-π stacking interactions and robust, dual hydrogen-bonding, which can be significant in molecular recognition processes. nih.gov The inherent polarity of the ring system also influences the molecule's solubility and interactions with other polar molecules.

Aromaticity and Electrophilicity: Compared to benzene (B151609) and even its isomer pyridine (B92270), the pyridazine ring exhibits reduced aromaticity. nih.gov This decrease in aromatic character, coupled with the electron-withdrawing nature of the two nitrogen atoms, renders the pyridazine core electron-deficient. This deficiency makes the ring susceptible to nucleophilic attack, a key feature of its reactivity. nih.gov Studies comparing pyridazine derivatives to pyrimidine (B1678525) and pyridine series have shown that the electrophilicity of the pyridazine ring is a determining factor in its susceptibility to certain metabolic reactions. nih.gov

The table below summarizes key calculated properties that influence the reactivity of the pyridazine core.

| Property | Observation | Implication on Reactivity | Reference |

| Aromaticity Index (IA) | 79 (compared to 86 for pyridine and 100 for benzene) | Reduced aromaticity enhances susceptibility to addition-elimination reactions. | nih.gov |

| C-H Bond Acidity | The C-3 hydrogen of pyridazine is a better C-H bond donor than the C-2 hydrogen of pyridine. | Increased acidity of ring protons can facilitate certain metal-catalyzed C-H activation reactions or deprotonation under strong basic conditions. | nih.gov |

| Electrophilicity | The pyridazine ring is inherently electrophilic. | The core is prone to attack by nucleophiles, especially at positions ortho and para to the nitrogen atoms. | nih.gov |

Transformations Involving the Chloro Substituent

The chlorine atom at the C-6 position is a versatile handle for chemical modification, primarily acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridazine ring facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr): The 6-position of the pyridazine ring is activated towards nucleophilic attack. The chloro substituent is a competent leaving group and can be displaced by a variety of nucleophiles. This is analogous to the reactivity of chloro-substituted pyridines and pyrimidines, where weakly basic leaving groups are readily replaced by stronger nucleophiles. youtube.com Common transformations include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce a new amino group. Studies on related 4-halogenopyridazines show that amination can proceed via an SN(AE) mechanism or through a 4,5-didehydropyridazine intermediate under strongly basic conditions (e.g., KNH₂ in liquid NH₃). wur.nl

Alkoxylation: Displacement by alkoxides (e.g., sodium methoxide) to form ether linkages.

Thionation: Conversion of the C-Cl bond to a C=S bond using reagents like phosphorus pentasulphide in pyridine, leading to the formation of a pyridazinethione. nih.gov

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazinyl group, which can serve as a precursor for building fused heterocyclic systems. nih.gov

The table below details representative reactions involving the chloro group on a pyridazine scaffold.

| Reagent | Product Type | Reaction Conditions | Reference |

| Hydrazine Hydrate | Hydrazinylpyridazine | Reflux | nih.gov |

| Phosphorus Pentasulphide / Pyridine | Pyridazine-3(2H)-thione | Reflux | nih.gov |

| Thiourea / n-Propanol | Pyridazine-3(2H)-thione | Reflux | nih.gov |

| Potassium Amide / Liquid Ammonia | Aminopyridazine | Low Temperature | wur.nl |

Reaction Pathways of the Amine Functional Group

The exocyclic amine group at the C-3 position is a primary nucleophile and can undergo a range of reactions typical for aromatic amines. Its reactivity can be modulated by the electronic properties of the pyridazine ring.

Typical Reactions:

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is demonstrated in related aminopyridazinyl ketones. clockss.org

Alkylation: While direct N-alkylation can be challenging, it is possible under specific conditions. clockss.org The nucleophilicity of the amine allows it to react with alkyl halides.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) could potentially form a diazonium salt. However, diazonium salts of electron-deficient heterocycles are often highly unstable. This intermediate, if formed, could be used for subsequent Sandmeyer-type reactions to introduce a variety of other functional groups.

Condensation: The amine can act as a nucleophile in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases or participate in the construction of new heterocyclic rings.

Stability and Reactivity of the Cyclopropyl (B3062369) Group under Varying Conditions

The cyclopropyl group at the C-4 position is a three-membered carbocyclic ring characterized by significant ring strain. This strain imparts unique electronic properties and reactivity.

Structure and Stability: The bonding in a cyclopropyl ring is described by the Walsh or Coulson-Moffit models, which involve bent bonds or a combination of sp² and p-orbitals, respectively. wikipedia.org Despite its high strain energy, the cyclopropyl group is generally stable under many reaction conditions, including those used for nucleophilic aromatic substitution and amine modifications. Its presence in various bioactive pyridine analogues attests to its robustness. nih.gov

Electronic Effects and Reactivity: The cyclopropyl group can act as a strong electron donor through hyperconjugation. wikipedia.org This property is particularly effective at stabilizing adjacent carbocations and, to a lesser extent, radicals. researchgate.netkoreascience.kr This stabilizing effect arises from the interaction of the C-C sigma bonds of the ring with the adjacent empty or partially filled p-orbital.

Electrophilic Attack: The cyclopropyl ring itself can be susceptible to cleavage under strongly acidic or electrophilic conditions, leading to ring-opened products. The stability in a specific reaction depends heavily on the reaction conditions.

Radical Reactions: The ring is generally stable to radical conditions but can undergo reactions that involve the formation of an adjacent radical center.

Stability in Synthesis: In many synthetic sequences, the cyclopropyl group remains intact. For example, syntheses using cyclopropyl β-ketoesters to form substituted pyridines have shown that the cyclopropyl moiety is preserved during the reaction. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and energetics of molecules like 6-Chloro-4-cyclopropylpyridazin-3-amine. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Applications in Reactivity Prediction:

Geometry Optimization and Energy Calculation: Computational studies can optimize the ground state geometries of reactants, intermediates, products, and transition states. This information is used to calculate reaction energies, activation barriers, and to determine whether a reaction is thermodynamically favorable and kinetically feasible. researchgate.netkoreascience.kroup.com

Reaction Pathway Elucidation: For complex reactions, such as metal-catalyzed C-H activation or nucleophilic aromatic substitution, computational models can map out the entire potential energy surface. This helps to identify key intermediates and the rate-limiting step of the reaction. acs.org For instance, studies on N-heterocycles have computationally corroborated mechanisms involving the oxidative addition of a C-H bond to a metal center as the rate-limiting step. acs.org

Electronic Property Analysis: In silico modeling can quantify electronic properties that govern reactivity. For example, calculations of stabilization energies have demonstrated the significant stabilizing effect a cyclopropyl group has on an adjacent carbene center (by nearly 9 kcal/mol compared to an isopropyl group), which is attributed to effective hyperconjugation. researchgate.netkoreascience.kr Similarly, the electrophilicity of the pyridazine ring has been modeled to predict its susceptibility to metabolism. nih.gov

The table below highlights the types of insights gained from computational studies on related chemical systems.

| Computational Method | Studied System | Key Finding | Reference |

| DFT (B3LYP/6-31G(d)) | Cyclopropyl carbenes | Optimized geometries confirm a bisected W-shape, allowing for effective hyperconjugation and stabilization of the singlet carbene. | researchgate.netkoreascience.kr |

| DFT | Rh(I) activation of N-heterocycles | Corroborated a mechanism where the rate-limiting step is the oxidative addition of a C-H bond to the rhodium center. | acs.org |

| In silico modeling | Substituted pyridazines | Established a correlation between the calculated electrophilicity of the pyridazine ring and the formation of metabolites. | nih.gov |

Structure Activity Relationship Sar and Structural Modification Studies of 6 Chloro 4 Cyclopropylpyridazin 3 Amine Derivatives

Systematic Structural Modifications of the Pyridazine (B1198779) Heterocycle

The pyridazine ring is a core scaffold in many biologically active compounds, and its modification can significantly impact pharmacological activity. rjptonline.org A scaffold-hopping strategy, where the core heterocycle is altered, is a common approach to discover new chemical entities with improved properties. For instance, in a study on related 3-nitroimidazo[1,2-a]pyridines, replacing a carbon atom at position 5 with a nitrogen atom to yield a 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety was explored. mdpi.com This modification of the heterocyclic core demonstrates a strategy that could be applied to the 6-chloro-4-cyclopropylpyridazin-3-amine scaffold to explore new chemical space and potentially alter the compound's activity profile. mdpi.com

Furthermore, the synthesis of various 3,6-disubstituted pyridazines has been undertaken to explore their vasorelaxant properties. nih.gov These studies highlight the versatility of the pyridazine core for substitution and the potential for discovering novel therapeutic agents through its modification. rjptonline.orgnih.gov The general chemical properties of pyridazines, including reactions of the diazine ring and its substituents, have been systematically reviewed, providing a foundation for designing synthetic routes to novel derivatives. researchgate.net

Impact of Substituent Variations at the Chloro Position on Research Outcomes

The chloro group at the 6-position of the pyridazine ring is a key feature that can influence the electronic properties and binding interactions of the molecule. In related heterocyclic systems, the presence and position of a chloro substituent are often crucial for biological activity. For example, in a series of 1-phenylbenzazepine derivatives, a 6-chloro functional group was identified as a key contributor to the molecule's affinity for the dopamine (B1211576) D1 receptor. nih.gov

Systematic studies on other chlorinated heterocycles, such as 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, have demonstrated the importance of the chloro substituent in their anticancer activity. nih.gov Modifications at this position, for instance, by replacing the chloro group with other halogens (e.g., fluoro, bromo) or with small alkyl or alkoxy groups, could provide valuable SAR insights. The synthesis of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine highlights a synthetic route where the chloro group is introduced and maintained as a key structural element. nih.gov

The following table illustrates the impact of substituents on a related pyridazinone core, demonstrating how modifications can influence antifungal activity. While not direct derivatives of the target compound, this data provides a model for how changes at various positions can be systematically evaluated.

| Compound | R1 | R2 | R3 | Antifungal Activity (MIC in µg/mL) |

| 1 | Phenyl | Morpholino | Benzylsulfonyl | 0.5 |

| 2 | 4-Fluorophenyl | Morpholino | Benzylsulfonyl | 0.25 |

| 3 | Phenyl | Piperidin-1-yl | Benzylsulfonyl | 1 |

| 4 | Phenyl | Morpholino | 4-Chlorobenzylsulfonyl | 0.125 |

This table is a representative example based on SAR studies of pyridazinone analogs and does not represent data for this compound. nih.gov

Stereochemical and Conformational Analysis of Cyclopropyl (B3062369) Moiety Modifications

The cyclopropyl group at the 4-position is a rigid, three-dimensional substituent that can significantly influence the conformational preferences of the molecule and its interactions with biological targets. The stereochemistry and conformation of this moiety are therefore critical areas of investigation. While specific studies on the cyclopropyl moiety of this compound were not found, the importance of such groups is well-established in medicinal chemistry. For example, in quinoline (B57606) derivatives, a cyclopropyl group can be a key determinant of antibacterial activity. rjptonline.org

Modifications could include the introduction of substituents on the cyclopropyl ring or its replacement with other small, constrained ring systems like cyclobutyl or azetidinyl groups. These changes would alter the spatial arrangement of the molecule and could lead to improved binding affinity or selectivity. The conformational analysis of these modified derivatives, using techniques such as NMR spectroscopy and computational modeling, would be essential to understand the relationship between their three-dimensional structure and biological activity.

Elucidation of Amine Group Modifications on Compound Behavior

The amine group at the 3-position is a critical functional group that can participate in hydrogen bonding and other key interactions with biological targets. SAR studies on related 3-aminopyridazine (B1208633) derivatives have shown that modifications to this group can profoundly affect the compound's pharmacological profile. nih.gov For instance, in a series of minaprine (B1677143) analogues, which are 3-aminopyridazine derivatives, the nature of the substituent on the amino group was found to be a key determinant of their antidepressant, serotonergic, and dopaminergic activities. nih.gov

Systematic modifications could involve N-alkylation with various alkyl groups (methyl, ethyl, etc.), N-acylation to form amides, or incorporation of the nitrogen into a heterocyclic ring (e.g., morpholine, piperidine). Such changes would alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, thereby influencing its biological behavior. The synthesis and SAR of 3,5-diamino-piperidine derivatives as aminoglycoside mimetics also highlight how the spatial arrangement of amino groups is crucial for target recognition. nih.gov

The following table presents data on the impact of amine modifications on the activity of minaprine analogues, providing a framework for potential modifications to this compound.

| Compound | R (substituent on amino group) | Antidepressant Activity (ED50 in mg/kg) |

| Minaprine | -(CH2)2-morpholino | 10 |

| Analogue 1 | -H | >100 |

| Analogue 2 | -CH3 | 50 |

| Analogue 3 | -(CH2)2-N(CH3)2 | 25 |

This table is a representative example based on SAR studies of minaprine analogues and does not represent data for this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Relevance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental testing. nih.gov For pyridazine derivatives, QSAR studies have been successfully applied to predict various biological activities, including vasorelaxant and tuberculostatic effects. nih.govresearchgate.net

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or artificial neural network (ANN) analysis, are then used to build a model that relates these descriptors to the biological activity. semanticscholar.org For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on variations in substituents at the chloro, cyclopropyl, and amine positions. Such a model would be invaluable for prioritizing the synthesis of new analogues with potentially improved preclinical profiles. semanticscholar.orgresearchgate.net

Preclinical Biological Activity and Mechanistic Investigations of 6 Chloro 4 Cyclopropylpyridazin 3 Amine and Its Analogs

In Vitro Pharmacological Profiling and Cellular Target Identification

The in vitro evaluation of analogs of 6-Chloro-4-cyclopropylpyridazin-3-amine has primarily centered on their role as modulators of protein kinases, enzymes that are pivotal in cellular signaling and are often implicated in diseases such as cancer and neurodegenerative disorders.

A significant body of research points towards the potent inhibitory activity of pyridazine (B1198779) derivatives against various kinases. Notably, imidazo[1,2-b]pyridazine (B131497) analogs have been extensively studied as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in numerous cellular processes. nih.govacs.orgacs.org Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the core structure significantly impact inhibitory potency.

For instance, a series of imidazo[1,2-b]pyridazine derivatives demonstrated a range of inhibitory concentrations (IC₅₀) against GSK-3β. The substitution pattern on the pyridazine ring and connected moieties plays a crucial role in determining the efficacy of these inhibitors. acs.org

In a different study, pyridazinone analogs were identified as inhibitors of C-Terminal Src Kinase (CSK), a critical negative regulator of Src family kinases involved in immune cell signaling. nih.gov The initial screening of a kinase inhibitor library identified a pyridazinone lead compound which, through subsequent optimization, led to the discovery of highly potent inhibitors. nih.gov

Elucidation of Molecular Mechanisms of Action

Downstream Signaling Pathway Delineation

Analogs incorporating the pyridazine scaffold have been shown to modulate key signaling pathways involved in cell proliferation and survival, particularly in cancer. For instance, certain pyridazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. scispace.com The inhibition of CDKs can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells.

In the context of anti-cancer activity, pyridazine-based compounds have been designed to target various components of signaling cascades. One notable area of investigation involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

Furthermore, studies on certain pyridazinone-based diarylurea derivatives have revealed their ability to influence apoptotic pathways. nih.gov For example, compound 10l , a pyridazinone derivative, was found to upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptotic proteins favors programmed cell death in cancer cells. The p53 protein, a well-known tumor suppressor, plays a critical role in this process by inducing cell cycle arrest and apoptosis in response to cellular stress. The Bax/Bcl-2 ratio is a key determinant of mitochondrial-mediated apoptosis, and an increase in this ratio is a hallmark of apoptotic induction.

Molecular modeling studies have also provided insights into the potential mechanisms of action for pyridazine derivatives. For example, docking simulations have shown that pyrazolo[3,4-c]pyridazin-3-amine scaffolds can bind effectively within the ATP-binding sites of both Epidermal Growth Factor Receptor (EGFR) and CDK-2, suggesting a mechanism of competitive inhibition. researchgate.net

In Vivo Preclinical Efficacy Studies in Animal Models

This section does not include human trial data.

Preclinical studies using animal models are essential for evaluating the in vivo potential of new therapeutic agents. For analogs of this compound, these studies have focused on assessing their pharmacodynamic effects and efficacy in relevant disease models.

Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound in a living organism. For pyridazine derivatives with anticancer potential, a key pharmacodynamic readout is the inhibition of tumor growth in xenograft models. This is often measured by tumor volume and weight over the course of the treatment period.

In addition to tumor growth, the expression levels of key biomarkers within the tumor tissue can serve as important pharmacodynamic markers. For instance, in studies of pyridazinone derivatives, the expression of apoptosis-related proteins such as caspase-3 and BAX were evaluated in tumor tissues. researchgate.net An increase in the expression of these proteins provides evidence of the compound's ability to induce apoptosis in vivo.

Cell cycle analysis of tumor cells is another important pharmacodynamic readout. The ability of a compound to induce cell cycle arrest at specific phases, such as the G0/G1 or G2/M phase, can be quantified using techniques like flow cytometry on cells isolated from treated tumors. nih.govnih.gov For example, compound 10l was shown to induce G0/G1 phase cell cycle arrest in the A549/ATCC cell line. nih.gov

The in vivo efficacy of pyridazine analogs has been most extensively studied in the context of oncology. nih.govnih.gov In these studies, human cancer cells are typically implanted into immunocompromised mice to create xenograft models. The efficacy of the test compounds is then evaluated by their ability to inhibit tumor growth.

For example, certain pyridazine sulfonamide hybrids have demonstrated potent cytotoxic activity against colon cancer cell lines, with corresponding high inhibition of VEGFR kinase activity. researchgate.net While specific in vivo efficacy data for these particular compounds from the provided search results is limited, the strong in vitro activity suggests potential for in vivo anti-tumor effects.

In other research, novel hybrids of pyridazine-pyrazoline were synthesized and showed significant antiproliferative activity against a panel of 60 human tumor cell lines. researchgate.net The most promising of these compounds were further investigated for their mechanistic effects, including their ability to induce cell cycle arrest and apoptosis in renal cancer cells. researchgate.net Specifically, compounds IXg and IXn were found to cause an accumulation of cells in the G2/M phase of the cell cycle and enhance apoptosis through the activation of caspase-3 in UO-31 renal cancer cells. researchgate.net

The table below summarizes the preclinical efficacy of selected pyridazine analogs in cancer models.

| Compound/Analog Class | Disease Model | Key Efficacy Findings |

| Pyridazinone-based diarylurea derivative (10l ) | A549/ATCC lung cancer cell line | Induced G0/G1 phase cell cycle arrest. nih.gov |

| Pyridazine-pyrazoline hybrids (IXg , IXn ) | UO-31 renal cancer cells | Induced G2/M phase cell cycle arrest and enhanced apoptosis. researchgate.net |

| Pyridazine Sulfonamide Hybrid | HCT-116 colon cancer cell line | Showed potent cytotoxic activity and high VEGFR kinase inhibition. researchgate.net |

Beyond oncology, some pyridazine derivatives have been investigated for their antimicrobial properties. nih.gov For instance, compound 10h exhibited potent antibacterial activity against Staphylococcus aureus, and compound 8g showed significant antifungal activity against Candida albicans. nih.gov

Computational Chemistry and Molecular Modeling of 6 Chloro 4 Cyclopropylpyridazin 3 Amine

Conformational Landscape Analysis and Energy Minimization

The conformational flexibility of 6-Chloro-4-cyclopropylpyridazin-3-amine is primarily dictated by the rotation of the cyclopropyl (B3062369) group relative to the pyridazine (B1198779) ring. A comprehensive conformational analysis is essential to identify the low-energy conformers that are most likely to be biologically relevant.

Due to the lack of specific experimental data for this compound, insights can be drawn from computational studies on similar cyclopropyl-substituted heterocyclic systems. researchgate.netresearchgate.net These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface as a function of the dihedral angle between the cyclopropyl and pyridazine rings.

The analysis would likely reveal two primary low-energy conformations: a "bisected" and a "gauche" conformer. The bisected conformation, where one of the C-C bonds of the cyclopropyl ring eclipses the C4-C5 bond of the pyridazine ring, and the gauche conformation, where the cyclopropyl ring is slightly rotated, are expected to be the most stable. Energy minimization calculations would provide the precise geometries and relative energies of these conformers.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C5-C4-C_cyclopropyl-C_cyclopropyl) | Relative Energy (kcal/mol) |

| Bisected | ~0° | 0.0 |

| Gauche | ~120° | 1.5 |

| Eclipsed | ~180° | 3.0 |

Note: This data is illustrative and based on typical findings for cyclopropyl-substituted aromatic systems. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the electronic properties of this compound, which govern its reactivity and intermolecular interactions. ijret.orgnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. ijret.org For this compound, the MEP map would likely show negative potential (red regions) around the nitrogen atoms of the pyridazine ring and the chlorine atom, indicating their roles as hydrogen bond acceptors or sites for electrophilic attack. The amino group's hydrogen atoms would exhibit positive potential (blue regions), highlighting their hydrogen bond donor capabilities.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze how this compound might interact with biological targets, such as proteins. scilit.comnih.govnih.gov

Ligand-Protein Binding Site Characterization

Molecular docking studies can be used to place the 3D structure of this compound into the binding site of a target protein. This allows for the identification of potential key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom. nih.gov

For instance, the amino group and the pyridazine nitrogens can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in a protein's active site. The cyclopropyl group can engage in favorable van der Waals interactions within hydrophobic pockets.

Molecular dynamics (MD) simulations can then be employed to study the stability of the predicted binding pose over time. dntb.gov.uaunimi.it MD simulations provide a dynamic view of the ligand-protein complex, revealing the flexibility of both the ligand and the protein and the persistence of key interactions. acs.org

Virtual Screening for Analog Discovery

The this compound scaffold can serve as a starting point for virtual screening campaigns to discover novel analogs with improved properties. jksus.orgresearchgate.net Large chemical libraries can be computationally screened against a specific protein target to identify molecules that are structurally similar to the parent compound and are predicted to have higher binding affinities. nih.govresearchgate.net This approach accelerates the hit-to-lead optimization process in drug discovery.

De Novo Design Strategies for Novel Compound Generation

De novo design algorithms can utilize the this compound scaffold to generate entirely new molecules with desired properties. nih.gov These methods can "grow" new functionalities onto the pyridazine core or modify existing substituents to optimize interactions with a target binding site. This approach allows for the exploration of a much broader chemical space than traditional analog screening. researchgate.net The pyridazine heterocycle is considered a valuable starting point in such design strategies due to its inherent drug-like properties. nih.gov

Analytical Method Development and Characterization for 6 Chloro 4 Cyclopropylpyridazin 3 Amine Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating 6-Chloro-4-cyclopropylpyridazin-3-amine from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of pyridazine (B1198779) derivatives. For a compound like this compound, a reverse-phase HPLC method would likely be developed. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient and flow rate would be optimized to achieve a good resolution of the target compound from any impurities or starting materials. A UV detector would be suitable for detection, given the aromatic nature of the pyridazine ring. While specific HPLC parameters for this compound are not published, data for related compounds like 6-Chloro-N-cyclopropylpyridazin-3-amine is often available from commercial suppliers, indicating that suitable HPLC methods have been developed for its analysis.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a GC method would involve injecting a solution of the compound into a heated port where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The choice of the stationary phase (e.g., a non-polar or medium-polarity phase) would be critical. A flame ionization detector (FID) or a mass spectrometer (MS) as a detector would provide information on the purity and identity of the eluted components. For the related compound, 6-amino-3-chloropyridazine, GC-MS has been used for its spectral analysis. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the pyridazine ring. The protons on the cyclopropyl ring would likely appear as a set of complex multiplets in the upfield region of the spectrum. The aromatic proton on the pyridazine ring would appear as a singlet in the downfield region. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. One would expect to see signals for the carbons of the cyclopropyl group, as well as distinct signals for the carbon atoms of the pyridazine ring, including those bonded to chlorine, the amino group, and the cyclopropyl group. For instance, in a related compound, 6-chloro-4-hydroxy-2-oxopyrano-3-carboxyl derivative, ¹³C NMR was used to confirm its structure. bldpharm.com

A summary of expected NMR data, based on analogous compounds, is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | s | Pyridazine-H |

| ¹H | 5.0 - 6.0 | br s | NH₂ |

| ¹H | 1.5 - 2.5 | m | Cyclopropyl-CH |

| ¹H | 0.5 - 1.5 | m | Cyclopropyl-CH₂ |

| ¹³C | 150 - 165 | s | C-Cl |

| ¹³C | 140 - 155 | s | C-NH₂ |

| ¹³C | 120 - 140 | s | C-cyclopropyl |

| ¹³C | 110 - 125 | s | CH (pyridazine) |

| ¹³C | 10 - 20 | s | Cyclopropyl-CH |

| ¹³C | 5 - 15 | s | Cyclopropyl-CH₂ |

Note: This is a generalized prediction based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It can be coupled with either GC or LC for the analysis of complex mixtures.

GC-MS: As mentioned earlier, GC-MS is a valuable technique. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of a chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected. Fragmentation patterns would provide further structural information. For the related compound 6-amino-3-chloropyridazine, GC-MS data is available. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile compounds. An LC-MS analysis of this compound would provide the molecular weight of the compound and any impurities present. Electrospray ionization (ESI) would be a suitable ionization technique. Documentation for the related 6-Chloro-N-cyclopropylpyridazin-3-amine often indicates the availability of LC-MS data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For the analogous compound 6-amino-3-chloropyridazine, FTIR spectra have been recorded using a KBr wafer technique. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H | 3300 - 3500 | Stretching (amine) |

| C-H | 3000 - 3100 | Stretching (aromatic) |

| C-H | 2850 - 3000 | Stretching (cyclopropyl) |

| C=N, C=C | 1500 - 1650 | Ring stretching (pyridazine) |

| C-Cl | 600 - 800 | Stretching |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise data on bond lengths, bond angles, and conformational details, which are fundamental to understanding the intrinsic properties and intermolecular interactions of a compound. For a novel molecule like this compound, single-crystal X-ray diffraction is the gold standard for elucidating its precise solid-state structure.

The experimental process commences with the growth of a high-quality single crystal of the subject compound. This crystal is then mounted on a goniometer within a diffractometer. A focused beam of monochromatic X-rays is directed onto the crystal. As the X-rays interact with the electron clouds of the atoms, they are diffracted, producing a unique pattern of spots of varying intensities. This diffraction pattern is meticulously recorded by a detector. Sophisticated computational algorithms are then employed to process this data, ultimately generating an electron density map of the molecule. From this map, the precise spatial coordinates of each atom within the crystal lattice can be resolved.

A comprehensive X-ray crystallographic analysis of this compound would yield several critical parameters that define its solid-state architecture. Structural studies on analogous pyridazine derivatives have been crucial in understanding their interactions with biological targets, such as dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov These studies have shown how the pyridazine scaffold and its substituents orient themselves within the active sites of enzymes, providing a basis for structure-based drug design. nih.govnih.gov

Should the crystal structure of this compound be determined, it would provide invaluable information, including:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the fundamental repeating block of the crystal structure.

Space Group: The set of symmetry operations that characterize the arrangement of the molecules within the crystal lattice.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles they form, offering insights into hybridization and bond character.

Torsional Angles: These define the conformation of the molecule, particularly the spatial relationship between the cyclopropyl substituent and the pyridazine ring.

Intermolecular Interactions: The analysis would also map out non-covalent forces, such as hydrogen bonds and van der Waals contacts, that dictate how the molecules pack together in the crystal.

While experimentally determined crystallographic data for this compound is not available in the public domain, the following table illustrates the type of data that would be generated from such an investigation. The values provided are representative of what might be expected for a small organic molecule of this nature.

Illustrative Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

| Crystal Data | |

| Chemical Formula | C₇H₈ClN₃ |

| Formula Weight | 173.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45(2) |

| b (Å) | 10.11(3) |

| c (Å) | 9.76(2) |

| α (°) | 90 |

| β (°) | 108.2(1) |

| γ (°) | 90 |

| Volume (ų) | 792.1(4) |

| Z (molecules/unit cell) | 4 |

| Data Collection & Refinement | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 5680 |

| Independent Reflections | 1450 |

| R-factor (%) | 4.2 |

| Goodness-of-fit on F² | 1.05 |

Disclaimer: The data presented in this table is for illustrative purposes only and is not experimentally derived data for this compound.

The elucidation of the solid-state structure of this compound through X-ray crystallography would be a cornerstone for its comprehensive chemical and physical characterization, providing a foundational understanding of its molecular architecture.

Future Research Directions and Translational Perspectives for 6 Chloro 4 Cyclopropylpyridazin 3 Amine

Exploration of Underexplored Biological Targets and Therapeutic Areas

The pyridazine (B1198779) scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and cardiovascular effects. benthamdirect.comscholarsresearchlibrary.comnih.govnih.govnih.gov However, the full therapeutic potential of 6-Chloro-4-cyclopropylpyridazin-3-amine remains largely untapped. Future research should systematically explore its activity against a diverse panel of biological targets.

Potential Therapeutic Areas:

Oncology: Pyridazine derivatives have shown significant promise as anticancer agents by targeting various protein kinases. nih.gov Given that the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the pyridazine ring, is a known kinase inhibitor scaffold, it is plausible that this compound could exhibit inhibitory activity against oncogenic kinases. nih.gov Future studies should include screening against a broad panel of kinases implicated in cancer progression.

Infectious Diseases: The pyridazine nucleus is found in compounds with antibacterial and antiviral properties. benthamdirect.comnih.gov Research into the efficacy of this compound against a range of bacterial and viral pathogens, including drug-resistant strains, is a promising avenue.

Neurodegenerative Diseases: Some pyridazine derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. scholarsresearchlibrary.com The unique electronic properties of the this compound scaffold may allow it to interact with novel targets within the central nervous system.

Cardiovascular and Metabolic Diseases: Pyridazinone derivatives, structurally related to the aminopyridazine core, have been developed as cardiotonic agents and inhibitors of phosphodiesterases (PDEs). benthamdirect.comscholarsresearchlibrary.com Furthermore, some pyridazinones have been investigated for their anti-diabetic properties. nih.gov Screening of this compound against cardiovascular and metabolic targets could reveal new therapeutic opportunities.

Inflammatory Diseases: Certain pyridazine-based compounds have demonstrated anti-inflammatory activity. nih.gov Investigating the immunomodulatory effects of this compound could lead to the development of novel treatments for chronic inflammatory conditions.

A comprehensive screening of this compound against these and other target classes will be crucial in elucidating its full therapeutic potential.

Advancements in Asymmetric Synthesis and Catalyst Development

The presence of a cyclopropyl (B3062369) group introduces the possibility of stereoisomerism, and it is well-established that different enantiomers of a chiral drug can have significantly different biological activities. Therefore, the development of efficient asymmetric methods for the synthesis of this compound and its derivatives is of paramount importance.

Future research in this area should focus on:

Catalytic Asymmetric Cyclopropanation: The development of novel chiral catalysts for the asymmetric cyclopropanation of appropriate pyridazine precursors would be a direct and efficient route to enantiomerically enriched products.

Chiral Ligand Development for Cross-Coupling Reactions: The synthesis of the pyridazine core often involves palladium-catalyzed cross-coupling reactions. nih.govnih.gov The design and application of new chiral phosphine (B1218219) ligands could enable the asymmetric introduction of the cyclopropyl group or other substituents.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Advances in catalyst development, particularly in the realm of transition-metal catalysis and organocatalysis, will be instrumental in enabling the efficient and scalable synthesis of specific stereoisomers of this compound for further biological evaluation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Applications of AI and ML:

| Application | Description | Potential Impact |

| Virtual Screening | AI models can be trained on existing data for pyridazine derivatives to screen large virtual libraries of compounds and identify those with a high probability of being active against a specific target. nih.gov | Rapid identification of new lead compounds with improved potency and selectivity. |

| QSAR Modeling | Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure of pyridazine derivatives and their biological activity. nih.gov | Guidance for the rational design of new analogs with optimized properties. |

| ADMET Prediction | AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov | Reduction in the attrition rate of drug candidates in later stages of development. |

| De Novo Design | Generative AI models can design novel molecules with desired properties from scratch, potentially leading to the discovery of new chemical scaffolds based on the this compound framework. elsevier.com | Exploration of novel chemical space and the generation of innovative drug candidates. |

By leveraging the predictive power of AI and ML, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the timeline for bringing a new drug to the clinic.

Development as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule that can be used to study the function of a biological target in a cellular or in vivo context. chemscene.com The unique structure of this compound makes it an attractive candidate for development as a chemical probe.

Steps for Developing a Chemical Probe:

Target Identification and Validation: The first step is to identify a specific biological target with which the compound interacts with high affinity and selectivity.

Affinity and Selectivity Profiling: Comprehensive screening against a broad range of targets is necessary to confirm the selectivity of the compound.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target is crucial for its use as a probe.

Development of a Bio-orthogonal Handle: To facilitate the visualization and isolation of the target protein, a "clickable" chemical handle can be incorporated into the structure of the probe. This allows for techniques like pull-down assays and fluorescence imaging.

Once validated, a chemical probe based on the this compound scaffold could be a valuable tool for:

Target Deconvolution: Identifying the specific protein or proteins responsible for a particular cellular phenotype.

Pathway Analysis: Understanding the role of a specific target in complex biological pathways.

Drug Discovery: Validating a new biological target for therapeutic intervention.

The development of this compound as a chemical probe would not only advance our understanding of fundamental biology but could also pave the way for the discovery of novel therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.